molecular formula C19H18N2O2S B2395973 Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208688-03-2

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2395973
CAS No.: 1208688-03-2
M. Wt: 338.43
InChI Key: DAQVHMNRWDYVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound features a benzothiazole ring fused with a pyrrolidine ring, which is further substituted with a methoxyphenyl group. This unique structure contributes to its varied pharmacological activities.

Mechanism of Action

Result of Action

Similar benzothiazole derivatives have shown potent cytotoxicity against various human cancer cell lines .

Action Environment

The synthesis of similar compounds has been achieved using eco-friendly protocols , suggesting that environmental conditions could potentially influence the synthesis and stability of these compounds.

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-15-8-6-13(7-9-15)14-10-11-21(12-14)19(22)18-20-16-4-2-3-5-17(16)24-18/h2-9,14H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQVHMNRWDYVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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